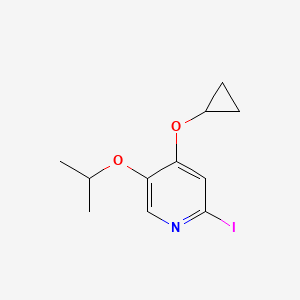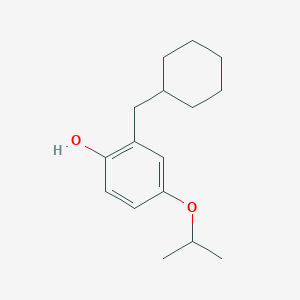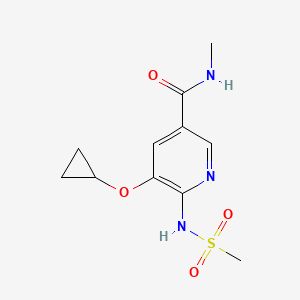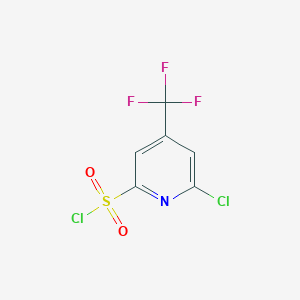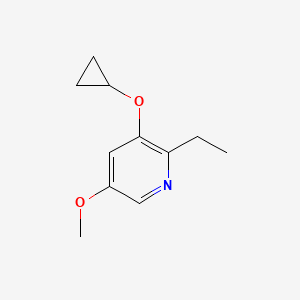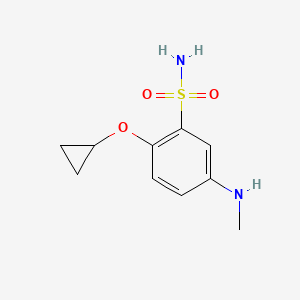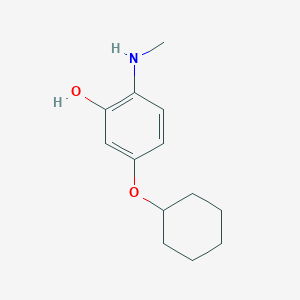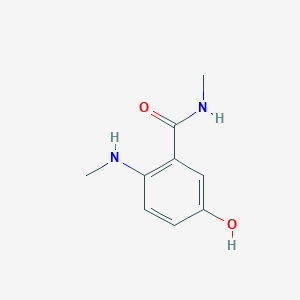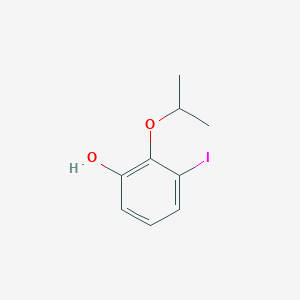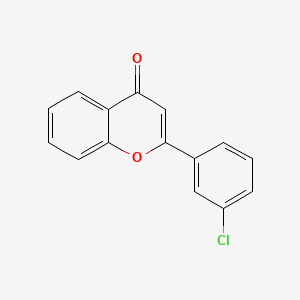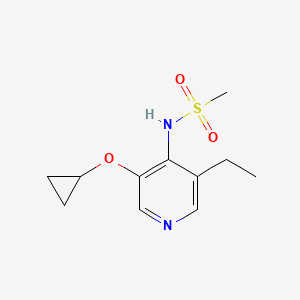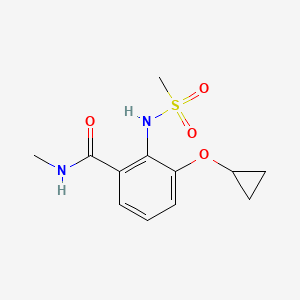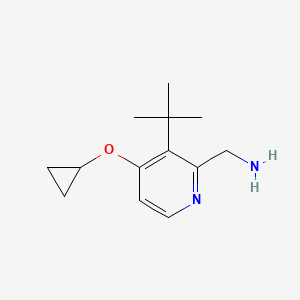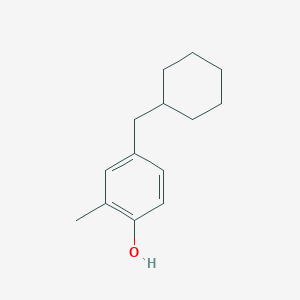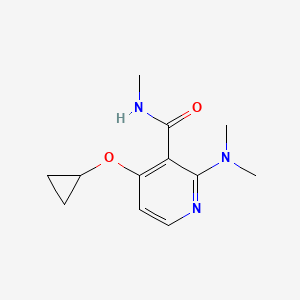
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide is a chemical compound with the molecular formula C12H14N2O It is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a nicotinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with an alcohol under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and an appropriate leaving group.
Formation of the Nicotinamide Moiety: The nicotinamide moiety can be synthesized through the reaction of a suitable pyridine derivative with an amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropoxy and nicotinamide groups.
Reduction: Reduced forms of the nicotinamide moiety.
Substitution: Substituted derivatives with various functional groups replacing the dimethylamino group.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-2-(dimethylamino)benzonitrile: Similar structure but with a benzonitrile group instead of a nicotinamide moiety.
4-Cyclopropoxy-2-(dimethylamino)benzoic acid: Contains a benzoic acid group, offering different chemical reactivity and applications.
N-(4-cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide: Features a methanesulfonamide group, which may confer unique biological activities.
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-(dimethylamino)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-12(16)10-9(17-8-4-5-8)6-7-14-11(10)15(2)3/h6-8H,4-5H2,1-3H3,(H,13,16) |
Clé InChI |
NSUOSUHYZBQLAI-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CN=C1N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


